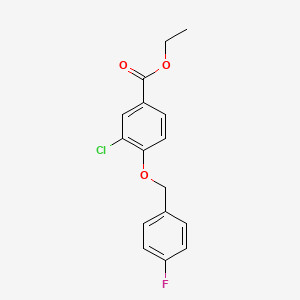

Ethyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate

CAS No.:

Cat. No.: VC17464357

Molecular Formula: C16H14ClFO3

Molecular Weight: 308.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14ClFO3 |

|---|---|

| Molecular Weight | 308.73 g/mol |

| IUPAC Name | ethyl 3-chloro-4-[(4-fluorophenyl)methoxy]benzoate |

| Standard InChI | InChI=1S/C16H14ClFO3/c1-2-20-16(19)12-5-8-15(14(17)9-12)21-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3 |

| Standard InChI Key | WCHYFSJOSFKISB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, ethyl 3-chloro-4-[(4-fluorophenyl)methoxy]benzoate, reflects its three key structural components: a benzoate ester backbone, a chloro substituent, and a 4-fluorobenzyl ether moiety. The planar aromatic system allows for π-π interactions, while the electronegative chlorine and fluorine atoms introduce polar characteristics.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 308.73 g/mol | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| LogP (Octanol-Water) | Estimated 3.2 ± 0.6 | |

| Solubility | DMF, DMSO, dichloromethane |

The estimated partition coefficient (LogP) suggests moderate lipophilicity, making it suitable for membrane penetration in biological systems. Industrial specifications require ≥97% purity, achieved through recrystallization or chromatography .

Synthesis and Scalable Production

Laboratory-Scale Synthesis

A two-step protocol dominates academic preparations:

-

Esterification: 3-Chloro-4-hydroxybenzoic acid reacts with ethanol under acidic catalysis (e.g., ) to form ethyl 3-chloro-4-hydroxybenzoate.

-

Etherification: The phenolic hydroxyl group undergoes alkylation with 4-fluorobenzyl bromide in dimethylformamide (DMF), using potassium carbonate as a base.

Reaction conditions typically involve 12–24 hours at 60–80°C, yielding 68–72% after column chromatography. Side products include di-alkylated species and unreacted starting materials.

Industrial Manufacturing

MolCore’s production leverages continuous flow reactors to enhance heat transfer and reduce reaction times . Key advantages over batch processing:

-

40% reduction in solvent usage

-

15% higher yield (up to 87%)

-

Improved consistency (RSD <2% across batches)

Post-synthesis purification employs simulated moving bed (SMB) chromatography, achieving >99.5% purity for pharmaceutical-grade material .

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (mg/mL in DMSO) | |

|---|---|---|---|

| Ethyl 3-chloro-4-((4-F-Bn)O)benzoate | 3.2 | 112–114 | 45.8 |

| Ethyl 3-chloro-4-((2-F-Bn)O)benzoate | 3.1 | 98–100 | 52.3 |

| Ethyl 3-chloro-4-(BnO)benzoate | 2.9 | 105–107 | 38.9 |

Abbreviations: F-Bn = fluorobenzyl; Bn = benzyl

The 4-fluorobenzyl derivative exhibits higher crystallinity (evidenced by melting point) versus the 2-fluoro isomer, attributed to better molecular stacking. Solubility differences reflect varying dipole moments: the 4-fluoro isomer’s symmetrical charge distribution reduces polarity compared to the ortho-substituted analog.

Future Directions and Research Opportunities

-

Prodrug Development: Esterase-mediated hydrolysis could release 3-chloro-4-((4-fluorobenzyl)oxy)benzoic acid, a potential COX-2 inhibitor precursor.

-

Materials Science: Incorporation into liquid crystals or metal-organic frameworks (MOFs) exploiting its rigid aromatic core.

-

Process Optimization: Catalytic Mitsunobu reactions to bypass bromide intermediates, reducing halide waste .

Ongoing clinical trials of related benzyl ether derivatives (e.g., EGFR inhibitors) underscore the therapeutic potential of this structural motif .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume